molecular formula C12H9N5 B1363987 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine CAS No. 36770-50-0

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Cat. No. B1363987
CAS RN: 36770-50-0
M. Wt: 223.23 g/mol
InChI Key: WOFXUCJTFGKKIF-UHFFFAOYSA-N
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Description

“2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine” is a compound that belongs to the class of triazolopyridines . It is a nitrogen-rich compound, which makes it a potential candidate for various applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Characterization

  • 2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine and its derivatives are synthesized through various chemical reactions. For instance, Lin Bi-hui (2010) discussed the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives through a two-step process starting from 2-cyanopridine (Lin Bi-hui, 2010).

Antioxidant Properties

  • Some derivatives of this compound have been studied for their antioxidant properties. For example, a study by O. Bekircan et al. (2008) synthesized derivatives with significant antioxidant and antiradical activities (Bekircan et al., 2008).

Selective Extraction Applications

  • This compound has shown efficiency in selective extraction applications. Z. Kolarik et al. (1999) demonstrated its use in the selective extraction of Am(III) over Eu(III) from acidic solutions (Kolarik et al., 1999).

Synthesis Methods

  • El-Kurdi et al. (2021) synthesized 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine using N-chlorosuccinimide (NCS) under mild conditions, characterizing the compounds with various methods including X-ray diffraction (El-Kurdi et al., 2021).

Luminescent Properties

  • The luminescent properties of copper(I) complexes with 3-pyridin-2-yl-1,2,4-triazoles were explored by A. Gusev et al. (2017), indicating potential for use in photoluminescence applications (Gusev et al., 2017).

Coordination Polymers

  • Coordination polymers using triazolyl derivatives have been synthesized, as discussed by Y. F. Wang et al. (2019), showing potential applications in fluorescent properties and thermal analysis (Wang et al., 2019).

Photoluminescent Properties

  • C. Stan et al. (2015) investigated 2-(1H-1,2,4-Triazol-3-yl)pyridine as a ligand for the preparation of various complexes with significant luminescent properties under UV excitation, suggesting applications in optical devices (Stan et al., 2015).

Inhibitor of Xanthine Oxidoreductase

  • A derivative of this compound, FYX-051, was identified as a potent inhibitor of xanthine oxidoreductase, as studied by Koji Matsumoto et al. (2011), indicating its potential in clinical treatment of hyperuricemia (Matsumoto et al., 2011).

Antimicrobial and Antifungal Activities

  • Jian‐Bing Liu et al. (2007) synthesized 1H-1,2,4-triazole derivatives containing the pyridine unit, which showed notable antibacterial and plant growth regulatory activities (Liu et al., 2007).

Coordination Polymer Synthesis

  • Novel coordination polymers derived from this compound have been synthesized under hydrothermal conditions, as reported by Pei-Yao Du et al. (2016), exhibiting different architectures and potential for luminescence properties (Du et al., 2016).

Crystal and Molecular Structure

  • Carmel O’Flaherty et al. (1991) described the synthesis and molecular structure of a related complex, indicating its potential in structural chemistry (O’Flaherty et al., 1991).

Bipolar Host Materials

  • Di Liu et al. (2018) explored the use of this compound in designing bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating its role in electronic device applications (Liu et al., 2018).

Fluorescent Silver(I) Bridged Metalloligands

  • L. J. K. Cook and Massimiliano L.A. Ramsay (2019) discussed the construction of fluorescent silver(I) bridged metalloligands using bis-heteroazolylpyridines, showcasing its potential in the field of luminescence (Cook & Ramsay, 2019).

Magnetic Exchange Interaction

  • P. M. Slangen et al. (1994) studied the magnetic properties of a copper(II) complex involving this compound, contributing to our understanding of magnetic exchange interactions (Slangen et al., 1994).

Future Directions

The future directions for the research on “2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine” could include further investigation into its synthesis, characterization, and potential applications. Given the promising anticancer activity of similar compounds, it would be interesting to explore its potential as an anticancer agent .

properties

IUPAC Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-8H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFXUCJTFGKKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384397
Record name 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

CAS RN

36770-50-0
Record name 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XT Zhang, D Sun, B Li, LM Fan, B Li… - Crystal growth & …, 2012 - ACS Publications
A novel three-dimensional (3D) Fe(II) metal–organic framework (MOF), [Fe 2 (pptp) 4 ·2H 2 O] n (1), constructed from the rigid 2-(3-(4-(pyridin-4-yl)phenyl)-1H-1,2,4-triazol-5-yl)pyridine (…
Number of citations: 75 pubs.acs.org
YS Wei, Z Fan, C Luo, S Horike - 2023 - chemrxiv.org
Structural fine-tuning is an important challenge in the chemistry of metal-organic framework (MOF) glasses. Current approaches of thermally/mechanically-induced vitrification are …
Number of citations: 1 chemrxiv.org

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